Product packaging for 3-(6-Chloroindazol-1-yl)propan-1-amine(Cat. No.:CAS No. 1269529-50-1)

3-(6-Chloroindazol-1-yl)propan-1-amine

Cat. No.: B1651522
CAS No.: 1269529-50-1
M. Wt: 209.67
InChI Key: IHVXDOMZZMRTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloroindazol-1-yl)propan-1-amine is a synthetic indazole derivative offered as a key chemical intermediate for research and development. This compound features a propan-1-amine chain linked to the 1-position of a 6-chloroindazole scaffold, a structure prevalent in medicinal chemistry. Indazole cores are known to be privileged structures in drug discovery, often contributing to significant biological activity. The chloro substituent at the 6-position and the amine-terminated propyl chain make this molecule a versatile building block for further chemical modification, such as the synthesis of more complex molecules or libraries for biological screening. Research into analogous indazole compounds indicates potential utility in developing ligands for various enzyme and receptor targets, though the specific mechanism of action for this compound would be application-dependent . As a rule, researchers should consult the scientific literature for proven applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN3 B1651522 3-(6-Chloroindazol-1-yl)propan-1-amine CAS No. 1269529-50-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1269529-50-1

Molecular Formula

C10H12ClN3

Molecular Weight

209.67

IUPAC Name

3-(6-chloroindazol-1-yl)propan-1-amine

InChI

InChI=1S/C10H12ClN3/c11-9-3-2-8-7-13-14(5-1-4-12)10(8)6-9/h2-3,6-7H,1,4-5,12H2

InChI Key

IHVXDOMZZMRTFX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(N=C2)CCCN

Canonical SMILES

C1=CC2=C(C=C1Cl)N(N=C2)CCCN

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 3 6 Chloroindazol 1 Yl Propan 1 Amine and Analogues

Strategic Retrosynthetic Analysis of the 3-(6-Chloroindazol-1-yl)propan-1-amine Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnections. The most logical disconnection is the bond between the indazole N-1 nitrogen and the propyl amine side chain. This leads to two key synthons: the 6-chloroindazole core and a 3-carbon aminopropyl electrophile. A second disconnection involves the C-Cl bond on the benzene (B151609) ring portion of the indazole, leading back to a simpler indazole precursor.

This analysis suggests a convergent synthetic strategy. The initial phase would focus on synthesizing the 6-chloroindazole nucleus. The subsequent phase involves the regioselective alkylation of this nucleus at the N-1 position with a suitable three-carbon side chain, which either already contains an amine or a precursor functional group like a nitrile or a protected amine. General approaches for synthesizing N-1 substituted indazoles often involve incorporating the substituent either before or after the indazole ring-closure. nih.govbeilstein-journals.org

Innovative Approaches for the Synthesis of the Indazole Nucleus

Traditional methods for indazole synthesis often rely on intramolecular cyclization reactions. A common and effective route starts from substituted anilines. For instance, the synthesis of a chloro-substituted indazole can be achieved starting from a corresponding chloro-methylaniline derivative. researchgate.net

A representative pathway involves the diazotization of an ortho-substituted aniline (B41778) followed by intramolecular cyclization. For example, 3-chloro-2-methylaniline (B42847) can be acetylated to protect the amine, then reacted with a nitrite (B80452) source (e.g., tert-butyl nitrite) to form an N-nitroso intermediate which cyclizes to form N-acetyl-4-chloro-1H-indazole. researchgate.net Subsequent hydrolysis under basic conditions removes the acetyl group to yield the desired chloroindazole. researchgate.net This method highlights the use of readily available starting materials to construct the core ring system. researchgate.net

Other cyclization strategies include reactions of hydrazones. For example, intramolecular palladium-catalyzed C-H amination of aminohydrazones can yield 1H-indazoles. nih.gov Electrophilic cyclization is another powerful tool, where acyclic precursors like 2-alkyn-1-one O-methyl oximes can be treated with electrophiles such as iodine monochloride to form substituted isoxazoles, a related heterocyclic structure. organic-chemistry.org

Starting Material ClassReaction TypeKey ReagentsResulting Core
o-Toluidine DerivativesDiazotization/CyclizationAcetic Anhydride, Nitrite source (e.g., t-BuONO), Base (e.g., NaOH)Substituted Indazole
o-Haloaryl HydrazonesIntramolecular CyclizationCu(OAc)₂·H₂O1H-Indazole
Hydrazone DianionsCyclization with EstersDiethyl Oxalate, AcidPyrazole-5-carboxylates

Modern organic synthesis has increasingly turned to transition-metal catalysis for efficient and selective bond formation. nih.govresearchgate.net Palladium, copper, and rhodium catalysts are particularly prominent in the synthesis of indazoles. bohrium.combenthamdirect.comnih.govresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. nih.gov

One major strategy is the C-H activation/annulation sequence, which allows for the one-step construction of functionalized indazoles. nih.gov For instance, rhodium-catalyzed reactions of ketoximes with amides can lead to indazole derivatives through C-H amination and N-N bond formation. nih.gov Similarly, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides can be used to introduce substituents at the C-3 position. researchgate.net Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is another versatile method for creating the 1H-indazole scaffold. nih.gov These catalytic systems provide powerful tools for assembling complex indazole-based architectures. nih.govresearchgate.net

Regioselective Introduction of the 6-Chloro Substituent on the Indazole Ring System

The introduction of the chlorine atom at the C-6 position must be controlled to ensure the correct final product. This can be achieved in two main ways: by using a starting material that already contains the chloro-substituent in the correct position or by direct, regioselective chlorination of the indazole ring.

Starting with a pre-functionalized precursor is often the most straightforward approach. The synthesis of 6-chloroindazole can begin with 4-chloro-2-methylaniline (B164923) (also known as 4-chloro-o-toluidine). chemicalbook.comwikipedia.orgnih.gov This commercially available starting material ensures the chlorine is correctly positioned from the outset. The synthesis proceeds via diazotization and cyclization, similar to the methods described in section 2.2.1.

Direct chlorination of the indazole ring presents a greater challenge due to the potential for reaction at multiple positions (C-3, C-4, C-5, C-7). However, directing group strategies coupled with transition-metal catalysis can achieve high regioselectivity. For example, rhodium-catalyzed C-H chlorination has been developed for azaindoles, a related heterocyclic system, using 1,2-dichloroethane (B1671644) as the chlorinating agent. nih.gov While direct C-6 chlorination of indazole itself is less commonly reported, similar principles could potentially be applied with appropriate directing groups.

MethodPrecursor/SubstrateReagentsKey Advantage
Precursor Synthesis4-Chloro-2-methylanilineNaNO₂, AcidUnambiguous regiochemistry
Direct ChlorinationIndazoleChlorinating agent (e.g., NCS), CatalystAtom economy

Synthetic Routes for the Propan-1-amine Side Chain Elaboration

Once the 6-chloroindazole nucleus is obtained, the final key step is the attachment of the propan-1-amine side chain to the N-1 position. This N-alkylation reaction must be regioselective, as alkylation can also occur at the N-2 position. nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

A common and effective method involves the use of a protected aminopropyl halide, such as N-(3-bromopropyl)phthalimide. prepchem.comprepchem.comchemicalbook.comguidechem.comsigmaaldrich.com The 6-chloroindazole is deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form the indazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromopropyl group. nih.govresearchgate.net The phthalimide (B116566) group serves as a robust protecting group for the amine. The final step is the deprotection of the phthalimide, typically using hydrazine (B178648) hydrate, to liberate the free primary amine of the target compound. The synthesis of N-(3-bromopropyl)phthalimide itself is straightforward, typically from the reaction of potassium phthalimide with 1,3-dibromopropane. prepchem.com

An alternative route involves a two-step sequence starting with acrylonitrile (B1666552). The N-1 alkylation of 6-chloroindazole with acrylonitrile (a Michael addition) yields 3-(6-chloroindazol-1-yl)propanenitrile. Subsequent reduction of the nitrile group, for instance using catalytic hydrogenation (e.g., with Raney Nickel) or a chemical reducing agent (e.g., LiAlH₄), affords the desired this compound.

The regioselectivity of the N-alkylation (N-1 vs. N-2) is influenced by several factors, including the solvent, the base used, and the nature of substituents on the indazole ring. nih.govbeilstein-journals.org For many indazoles, using NaH in THF tends to favor N-1 alkylation. nih.govbeilstein-journals.org

Stereocontrolled Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Indazole Derivatives

The specific target molecule, this compound, is achiral. However, for analogues where a stereocenter is present, for example, if the side chain were branched or if another chiral substituent were present on the ring, stereocontrolled synthesis or chiral resolution would be necessary.

In cases where a racemic mixture of a chiral indazole derivative is synthesized, chiral resolution is a common method to separate the enantiomers. wikipedia.org This typically involves reacting the racemic amine with a chiral resolving agent (a chiral acid like tartaric acid) to form a pair of diastereomeric salts. wikipedia.orgardena.com These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. wikipedia.orgardena.com After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique for separating enantiomers is chiral column chromatography, which utilizes a chiral stationary phase to differentially retain the two enantiomers. mdpi.com

Asymmetric synthesis, where one enantiomer is formed preferentially, is a more advanced strategy that avoids the loss of 50% of the material inherent in resolution. youtube.com This could involve using a chiral catalyst during one of the key bond-forming steps, such as the C-N bond formation in a metal-catalyzed cyclization or during the side-chain elaboration.


Application of Green Chemistry Principles and Sustainable Synthetic Protocols in Indazole Chemistry

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazole derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous reagents, greener solvents, and more energy-efficient reaction conditions.

One notable green approach is the use of ionic liquids (ILs) as catalysts or reaction media for N-alkylation reactions. For instance, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) has been utilized as a catalyst for the N-alkylation of benzotriazole (B28993) under solvent-free conditions, a method that can be extrapolated to indazole synthesis. mdpi.com This approach offers advantages such as operational simplicity, high efficiency, and the potential for catalyst recycling.

Phase-transfer catalysis (PTC) represents another sustainable methodology. PTC facilitates the reaction between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for hazardous organic solvents. Asymmetric phase-transfer catalysis has been explored for the intramolecular N-alkylation of indoles, providing a framework for developing enantioselective syntheses of indazole derivatives. nih.gov The use of solid-liquid phase transfer catalysis, sometimes in the absence of any solvent, has also been demonstrated for the N-alkylation of other nitrogen-containing heterocycles like imidazole, suggesting its potential applicability to indazole chemistry. researchgate.net

Furthermore, the development of one-pot synthesis protocols contributes to the greening of indazole chemistry. For example, a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides an efficient route to 2-aryl-2H-indazoles, minimizing waste from intermediate isolation and purification steps. nih.gov

Methodologies for Optimizing Reaction Efficiency and Chemical Yields of Indazole-Propanamine Derivatives

Optimizing the efficiency and yield of the synthesis of indazole-propanamine derivatives, particularly controlling the regioselectivity of the crucial N-alkylation step, has been a major focus of research. The ratio of N1 to N2 alkylation is highly dependent on several factors, including the choice of base, solvent, and the steric and electronic nature of the substituents on the indazole ring.

Regioselective N-Alkylation:

A systematic study on the N-alkylation of various substituted indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. nih.gov For instance, the alkylation of a 3-carboxymethyl-substituted indazole with n-pentyl bromide using NaH in THF resulted in >99:1 selectivity for the N1 isomer. beilstein-journals.org In contrast, the use of cesium carbonate (CsCO) in N,N-dimethylformamide (DMF) can lead to different regioselectivity outcomes. The steric hindrance at the C7 position of the indazole ring has also been shown to significantly influence the N1/N2 ratio. nih.gov

The nature of the alkylating agent is also critical. The reaction of 6-chloroindazole with an appropriately protected 3-halopropanamine, such as N-(3-bromopropyl)phthalimide, is a common strategy to introduce the propanamine side chain. The phthalimide group serves as a protecting group for the amine, which can be subsequently deprotected, typically using hydrazine hydrate.

Catalytic Approaches:

Various catalytic systems have been developed to improve the efficiency of indazole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of functionalized indazole derivatives. mdpi.com While often used to modify the carbocyclic ring, these methods can be part of a broader strategy that includes a subsequent N-alkylation step.

Cobalt(III)-catalyzed C–H bond functionalization has also emerged as a powerful tool for the synthesis of indazoles, offering alternative pathways that can be optimized for efficiency. nih.gov

Below are interactive data tables summarizing the influence of reaction conditions on the regioselectivity of indazole N-alkylation, which is a critical factor in optimizing the yield of the desired this compound isomer.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Substituted Indazoles

Indazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
3-COMen-pentyl bromideNaHTHF>99:191 nih.gov
3-COMen-pentyl bromideCsCODMF1:1.185 nih.gov
5-NOn-pentyl bromideNaHTHF1.8:193 nih.gov
5-NOn-pentyl bromideCsCODMF1:1.288 nih.gov
7-NOn-pentyl bromideNaHTHF1:2494 nih.gov
7-NOn-pentyl bromideCsCODMF1:1.289 nih.gov

Table 2: Influence of C3-Substituent Steric Hindrance on N1-Alkylation Selectivity

C3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
Hn-pentyl bromideNaHTHF1:1.385 nih.gov
Men-pentyl bromideNaHTHF1.3:188 nih.gov
Phn-pentyl bromideNaHTHF1.5:182 nih.gov
t-Bun-pentyl bromideNaHTHF>99:190 nih.gov

Rigorous Characterization and Structural Elucidation of 3 6 Chloroindazol 1 Yl Propan 1 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 3-(6-Chloroindazol-1-yl)propan-1-amine (C₁₀H₁₂ClN₃), HRMS would be used to confirm its molecular formula.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 210.07925 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the compound's elemental composition. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the ³⁵Cl isotope peak.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure by breaking it down into smaller, charged fragments. For this compound, the primary fragmentation pathways would likely involve the cleavage of the propyl-amine side chain. Common fragmentation patterns for similar amine-containing molecules include the α-cleavage adjacent to the nitrogen atom and the loss of the alkyl chain.

Table 1: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₁₀H₁₃³⁵ClN₃⁺ 210.07925

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the indazole ring would appear in the downfield region (typically 7.0-8.0 ppm), while the protons of the propyl chain would be found in the upfield region. The chemical shifts and coupling patterns would allow for the initial assignment of these protons.

The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, with the aromatic carbons resonating at lower field than the aliphatic carbons of the propyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Indazole Aromatic CH 7.0 - 8.0 110 - 140
Indazole Quaternary C - 120 - 150
N-CH₂ (propyl) 4.2 - 4.5 45 - 55
C-CH₂-C (propyl) 2.0 - 2.4 25 - 35

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, confirming the connectivity of the protons within the propyl chain and identifying adjacent protons on the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, it would be used to confirm the N-1 substitution pattern. A correlation between the N-CH₂ protons of the propyl chain and the C7a carbon of the indazole ring would confirm the N-1 linkage. The absence of a correlation to the C3 carbon would further support this assignment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the indazole ring (around 1450-1600 cm⁻¹), and the C-Cl stretching (typically below 800 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C / C=N Stretch (Aromatic) 1450 - 1600

X-ray Crystallography for Definitive Solid-State Structural Analysis of Indazole Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis of a related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, has been reported, confirming the utility of this technique for establishing the structure of substituted indazoles. researchgate.net For this compound, a crystal structure would definitively confirm the N-1 substitution pattern and reveal the conformation of the propan-1-amine side chain relative to the indazole ring system.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Pharmacological and Biological Research on 3 6 Chloroindazol 1 Yl Propan 1 Amine Analogues: Mechanistic Investigations

Establishment of In Vitro Biological Screening Models for Primary Activity Assessment

The initial evaluation of analogues of 3-(6-chloroindazol-1-yl)propan-1-amine and related heterocyclic compounds relies on a variety of robust in vitro biological screening models. These assays are designed to efficiently assess the primary activity of newly synthesized compounds, typically focusing on cytotoxicity and antiproliferative effects against various cell lines.

A common method for assessing cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay. nih.gov This colorimetric assay is widely used to screen compounds for their ability to inhibit the growth of cancer cell lines or pathogens. For instance, in the evaluation of antileishmanial activity, derivatives such as 3-chloro-6-nitro-1H-indazole have been tested against promastigote forms of different Leishmania species, including L. infantum, L. tropica, and L. major. nih.gov Cultures of the parasites are exposed to various concentrations of the test compounds, and the MTT assay is used to determine the inhibitory potency. nih.gov

Similarly, for anticancer research, panels of human cancer cell lines are utilized for primary activity screening. mdpi.com The U.S. National Cancer Institute (NCI) employs a panel of 60 human cancer cell lines derived from various organs to evaluate the antiproliferative activity of novel compounds. mdpi.com The results from these screenings, often expressed as the percentage of growth inhibition, provide crucial preliminary data on the potency and selectivity of the compounds across different cancer types. mdpi.com For example, a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were evaluated using this system, identifying compounds with significant cytotoxic effects against specific ovarian and breast cancer cell lines. mdpi.com

Deconvolution of Molecular Target Interactions and Mechanistic Underpinnings

Following primary screening, research efforts are directed towards identifying the specific molecular targets of active compounds and understanding the mechanics of their interactions.

Enzyme Inhibition Profiling and Kinetic Studies

Analogues and related heterocyclic scaffolds of this compound have been extensively profiled for their inhibitory activity against several key enzyme families implicated in disease, particularly in oncology.

Fibroblast Growth Factor Receptor (FGFR) inhibitors: The FGF/FGFR signaling pathway is a key regulator of cell proliferation and differentiation, and its aberrant activation is linked to various cancers. researchgate.netnih.gov Consequently, FGFRs are a promising target for drug development. researchgate.net Indazole and related heterocyclic structures are featured in several potent FGFR inhibitors. For instance, futibatinib (B611163) (TAS-120), a potent and selective covalent inhibitor of FGFR1–4, was developed from a pyrrolopyrimidine analogue. nih.gov Research has also identified imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives as selective FGFR inhibitors, with compound 7n showing IC₅₀ values of 8 nM, 4 nM, and 3.8 nM against FGFR1, FGFR2, and FGFR4, respectively. nih.gov These inhibitors often feature an acrylamide (B121943) "warhead" that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor. nih.govnih.gov

Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors: IDO1 is a key metabolic enzyme that catalyzes the first step in tryptophan catabolism, leading to immunosuppression within the tumor microenvironment. nih.govnih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov While many IDO1 inhibitors have been investigated, including natural products like quinones and alkaloids, specific data on this compound analogues as IDO1 inhibitors is not extensively detailed in the provided search results. nih.gov However, the development of potent inhibitors like hydroxyamidines (e.g., INCB023843 and INCB024360 ) highlights the therapeutic interest in this target. researchgate.net

Pim kinase inhibitors: The Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating signaling pathways fundamental to tumorigenesis. nih.govresearchgate.net Indazole-based compounds have emerged as potent pan-Pim kinase inhibitors. A notable example is a series of 3-(pyrazin-2-yl)-1H-indazoles, which were developed from a screening hit into highly potent inhibitors. nih.gov Similarly, imidazopyridazine-thiazolidinediones have been identified as novel pan-Pim kinase inhibitors with potent in vitro and in vivo anticancer activities. frontiersin.org For example, compound YPC-21440 showed IC₅₀ values in the tens of nanomolar range against Pim kinases. frontiersin.org

Aurora kinases inhibitors: Aurora kinases are essential for cell division, and their overexpression is linked to cancer. nih.gov Several small molecule inhibitors targeting the ATP-binding site of these kinases have been developed. nih.gov Early examples include Hesperadin and ZM447439 . nih.gov More recent research has produced compounds like 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, which exhibit potent and selective inhibition of Aurora A kinase. researchgate.net Aurora kinase inhibitors have also shown potential in overcoming resistance to other kinase inhibitors, such as those targeting Bcr-Abl. nih.gov

Bcr-Abl inhibitors: The Bcr-Abl oncoprotein is the hallmark of chronic myeloid leukemia (CML), and tyrosine kinase inhibitors (TKIs) that block its activity are the standard treatment. nih.govmdpi.com While first-generation TKIs like Imatinib are effective, resistance, often due to mutations like T315I, is a significant clinical challenge. nih.govnih.gov This has driven the development of new inhibitors. Research into 2,6,9-trisubstituted purines and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives has yielded compounds with potent activity against both wild-type and mutant Bcr-Abl. nih.govresearchgate.net For instance, compound 6q from the benzamide (B126) series inhibited Bcr-AblWT and Bcr-AblT315I with IC₅₀ values of 0.60 nM and 1.12 nM, respectively. researchgate.net

Hypoxia-inducible factor-1 (HIF-1) inhibitors: HIF-1 is a transcription factor that allows tumor cells to adapt and survive under hypoxic conditions. nih.govnih.gov Inhibiting the HIF-1 pathway is a key strategy for anticancer drug discovery. nih.govnih.gov Benzimidazole (B57391) analogues, which are structurally related to indazoles, have been identified as novel HIF-1 inhibitors. researchgate.net For example, the benzimidazole analogue AC1-004 was found to inhibit the accumulation of hypoxia-induced HIF-1α and down-regulate its target genes. researchgate.net Screening of existing drugs has also identified compounds like mycophenolate mofetil and niclosamide as potent HIF-1 inhibitors. oncotarget.comresearchgate.net

Carbonic anhydrase (CA) inhibitors: Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. openaccessjournals.comnih.gov The primary class of CA inhibitors is sulfonamides. nih.gov Research has explored various heterocyclic sulfonamides, including pyrazolo[4,3-c]pyridine and benzothiazole (B30560) derivatives, as inhibitors of different CA isoforms. nih.govmdpi.com For instance, certain imidazoline-incorporated benzothiazole-6-sulphonamides demonstrated effective inhibition of hCA II and hCA VII. nih.gov

Interactive Table of Enzyme Inhibition Data for Selected Analogues

Compound/SeriesTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Compound 7n (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine)FGFR18 nM nih.gov
Compound 7n (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine)FGFR24 nM nih.gov
Compound 7n (Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine)FGFR43.8 nM nih.gov
Compound 6q (3-(1H-1,2,3-Triazol-1-yl)benzamide)Bcr-AblWT0.60 nM researchgate.net
Compound 6q (3-(1H-1,2,3-Triazol-1-yl)benzamide)Bcr-AblT315I1.12 nM researchgate.net
YPC-21440 (Imidazopyridazine-thiazolidinedione)Pim-1 Kinase25 nM frontiersin.org
YPC-21440 (Imidazopyridazine-thiazolidinedione)Pim-2 Kinase100 nM frontiersin.org
YPC-21440 (Imidazopyridazine-thiazolidinedione)Pim-3 Kinase32 nM frontiersin.org
Compound 23 (8-(4-pyridinyl)-6-chloro-3-nitroimidazo[1,2-a]pyridine)L. donovani amastigotes2.3 µM nih.gov
Compound 14 (8-(4-fluorophenyl)-6-chloro-3-nitroimidazo[1,2-a]pyridine)T. brucei brucei0.04 µM nih.gov

Note: The table presents a selection of findings. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Receptor Binding Assays and Ligand-Receptor Interaction Dynamics

The prostaglandin (B15479496) D2 receptor (CRTH2) is a G-protein-coupled receptor involved in allergic inflammation. nih.gov Radioligand binding assays using tritiated prostaglandin D2 ([³H]PGD₂) have been employed to characterize its binding properties, revealing both high and low-affinity binding sites on recombinant hCRTH2 expressed in HEK293 cells. nih.gov However, specific studies detailing the binding of this compound analogues to the prostaglandin D2 receptor are not prominent in the available literature.

Investigation of Protein-Ligand Complex Formation and Stability

Understanding how these inhibitor molecules fit into the binding sites of their target proteins is crucial for rational drug design. This is achieved through methods like X-ray crystallography and computational molecular modeling.

Molecular docking studies have been used to predict the binding modes of various inhibitors. For example, the binding mode of purine-based Bcr-Abl inhibitors has been predicted, guiding the design of new derivatives. nih.gov Covalent docking analyses have been instrumental in understanding how inhibitors like the FGFR inhibitor 7n form a covalent bond with specific cysteine residues on their target. nih.gov For antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, molecular docking has been used to rationalize their activity against Leishmania species. nih.gov Similarly, in silico analysis of the binding mode of the pan-Pim kinase inhibitor YPC-21440 revealed that it binds directly to the ATP-binding pockets of the Pim kinases. frontiersin.org These computational approaches, often complemented by biophysical techniques, are essential for elucidating the structural basis of inhibitor potency and selectivity.

Elucidation of Cellular Mechanism of Action in Relevant Biological Systems

Beyond direct target interaction, research investigates the downstream cellular consequences of inhibiting a specific target, linking molecular action to a biological outcome.

Analysis of Cellular Pathway Modulation and Signal Transduction

Inhibitors derived from indazole and related scaffolds exert their biological effects by modulating key cellular signaling pathways.

For Pim kinase inhibitors, the mechanism involves the suppression of the phosphorylation of known Pim kinase substrates. frontiersin.org This disruption of the signaling cascade leads to tangible cellular outcomes such as cell cycle arrest, typically at the G1 phase, and the induction of apoptosis (programmed cell death) in cancer cells. frontiersin.org

In the case of HIF-1 inhibitors like the benzimidazole analogue AC1-004 , the compound was found to down-regulate the expression of HIF-1 target genes, including Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO). researchgate.net This leads to an anti-angiogenic effect, as demonstrated by the inhibition of in vitro tube formation by human umbilical vein endothelial cells (HUVEC). researchgate.net Further investigation revealed that AC1-004 regulates the stability of HIF-1α by interfering with the Hsp90-Akt pathway, ultimately promoting the degradation of HIF-1α. researchgate.net

Bcr-Abl inhibitors function by blocking the tyrosine kinase activity of the oncoprotein, which impairs its ability to phosphorylate downstream substrates. nih.gov This effectively blocks the aberrant cell signals responsible for increased proliferation and survival, ultimately leading to reduced cell proliferation and the induction of cell death in chronic myeloid leukemia cells. nih.gov

Studies on Cell Cycle Progression and Apoptosis Induction Mechanisms

Indazole derivatives have been a significant focus of oncological research due to their capacity to modulate cell cycle progression and induce apoptosis in cancer cells. Mechanistic studies reveal that these compounds can trigger programmed cell death through various cellular pathways.

One study reported on a series of indazole derivatives, where compound 2f was identified as a potent anti-cancer agent. rsc.org In 4T1 breast cancer cells, treatment with this compound led to a dose-dependent increase in apoptosis. This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, the compound was observed to decrease the mitochondrial membrane potential and elevate levels of reactive oxygen species (ROS), indicating the involvement of the intrinsic, mitochondria-mediated apoptotic pathway. rsc.org

Other research into benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with indazoles, also highlights the ability to arrest the cell cycle and induce apoptosis. mdpi.comnih.gov Two compounds, designated 10 and 13, were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.comnih.gov By inhibiting EGFR, these compounds effectively suppressed cell cycle progression in MDA-MB-231, SKOV3, and A549 cancer cell lines, ultimately leading to apoptosis. mdpi.comnih.gov The induction of apoptosis by these compounds was confirmed through annexin (B1180172) V-FITC/PI staining and flow cytometry. mdpi.com

The inhibition of various protein kinases is a key mechanism through which indazole derivatives exert their effects on the cell cycle and apoptosis. nih.gov Kinases such as Rho-associated coiled-coil kinases (ROCKs) and Tropomyosin receptor kinases (TRKs) play crucial roles in cell proliferation, migration, and apoptosis. nih.gov Indazole analogues have been developed as potent inhibitors of these kinases, thereby disrupting oncogenic signaling pathways and promoting cancer cell death. nih.gov For instance, certain 1H-indazole derivatives have shown potent inhibitory activity against pan-Pim kinases, while others have been developed as effective FGFR1 inhibitors, demonstrating the versatility of the indazole scaffold in targeting different drivers of cancer. nih.gov

Compound ClassMechanism of ActionKey FindingsCancer Cell Line(s)
Indazole Derivative (2f) Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2; Decreased mitochondrial membrane potential; Increased ROS. rsc.orgDose-dependently promoted apoptosis. rsc.org4T1 (Breast)
Benzimidazole-1,3,4-oxadiazole Derivatives (10, 13) EGFR kinase inhibition; Cell cycle suppression. mdpi.comnih.govInduced significant apoptosis. mdpi.comnih.govMDA-MB-231, SKOV3, A549
1H-Indazole Derivatives Pan-Pim kinase inhibition. nih.govPotent enzymatic inhibition (nM range). nih.govKMS-12 BM
1H-Indazol-3-amine Derivative (98) FGFR1 inhibition. nih.govGood enzymatic and modest anti-proliferative activity. nih.govNot specified

Preclinical Mechanistic Studies in in vitro and ex vivo Biological Models

The indazole nucleus is a core component of various compounds investigated for their anti-inflammatory properties. researchgate.net The mechanisms underlying this activity are diverse and often involve the modulation of key enzymatic pathways responsible for the synthesis of inflammatory mediators.

A primary mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the production of prostaglandins. mdpi.com Studies on thiazole (B1198619) derivatives, which are related heterocyclic structures, have shown that these compounds can inhibit both COX-1 and COX-2. mdpi.com Docking analyses have helped to explain the molecular interactions responsible for this inhibition. mdpi.com Similarly, indazole derivatives have been explored as inhibitors of these enzymes. researchgate.net

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous analogues demonstrating a broad spectrum of antimicrobial activity. researchgate.netarabjchem.orgresearchgate.netresearchgate.net

Antibacterial and Antifungal Mechanisms: Indazole-containing compounds have shown efficacy against various bacterial and fungal strains, including multidrug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One proposed mechanism for antibacterial action involves the inhibition of bacterial efflux pumps, such as the NorA efflux pump in S. aureus, which is responsible for extruding antibiotics from the cell. nih.gov Indole (B1671886) derivatives, structurally related to indazoles, have been identified as NorA inhibitors, suggesting a potential mechanism for indazoles as well. nih.gov

Studies on novel N-methyl-3-aryl indazoles revealed that several derivatives exhibited good to excellent activity against bacterial strains such as Xanthomonas campestris, Bacillus megaterium, and Escherichia coli. orientjchem.org Similarly, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant activity against both bacteria (S. aureus) and fungi (Candida albicans, C. krusei). nih.gov The azole components (triazole, thiadiazole) are well-known for their role in the largest group of antifungal agents, which typically function by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in the fungal cell membrane. nih.gov

Compound ClassTarget Organism(s)Potential Mechanism(s)
Indole-Triazole/Thiadiazole Derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei. nih.govInhibition of NorA efflux pump; Inhibition of ergosterol synthesis. nih.gov
N-methyl-3-aryl Indazoles X. campestris, B. megaterium, E. coli, B. cereus, C. albicans. orientjchem.orgNot specified.
3-chloro-6-nitro-1H-indazole Derivatives Leishmania infantum, L. tropica, L. major. nih.govNot specified.

Antiparasitic Mechanisms: Research has also extended to the antiparasitic potential of indazole analogues. A study on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov Several of the synthesized derivatives exhibited moderate to strong activity, particularly against L. infantum. nih.gov While the precise mechanism was not elucidated in this study, the findings highlight the potential of the indazole core as a template for developing novel antiparasitic agents.

Certain indazole derivatives have been investigated for their therapeutic potential in circulatory disorders, owing to their vasorelaxant and platelet anti-aggregatory activities. nih.gov A key compound in this area is YC-1, an indazole derivative identified as an activator of soluble guanylyl cyclase (sGC). nih.gov

The mechanism involves the nitric oxide (NO) signaling pathway. NO, a critical signaling molecule in the cardiovascular system, activates sGC, which in turn catalyzes the production of cyclic guanosine (B1672433) monophosphate (cGMP). Increased intracellular cGMP levels in vascular smooth muscle cells lead to vasodilation (relaxation of blood vessels). In platelets, elevated cGMP inhibits activation and aggregation. YC-1 acts as an sGC activator, sensitizing the enzyme to endogenous NO and also activating it directly, thereby mimicking and enhancing the natural vasodilatory and anti-aggregatory effects of the NO pathway. nih.gov

Studies on other, non-indazole hybrid molecules have also explored these mechanisms. For example, coumarin-resveratrol hybrids have been shown to relax vascular smooth muscle and inhibit platelet aggregation induced by thrombin, suggesting that targeting these pathways is a viable strategy for developing new cardiovascular drugs. nih.gov

The versatile indazole scaffold has been incorporated into compounds targeting a wide array of biological processes, leading to diverse pharmacological activities. arabjchem.orgresearchgate.netresearchgate.net

Anti-HIV Mechanisms: Indazole derivatives have been identified as a promising scaffold for the development of novel anti-HIV agents. researchgate.netnih.gov Mechanistic studies indicate that these compounds can inhibit key viral enzymes necessary for the replication of HIV-1. doi.org While specific targets can vary, inhibitors often act on HIV reverse transcriptase, integrase, or protease. doi.org For example, a new oxazole (B20620) scaffold with an indazole component was found to be a potent HIV-1 inhibitor, though the precise mechanism was not detailed. nih.gov The development of prodrugs of these indazoles aims to improve physicochemical properties like aqueous solubility, which is crucial for therapeutic efficacy. researchgate.netnih.gov

Anti-arrhythmic Mechanisms: The potential anti-arrhythmic properties of indazole analogues are an area of interest. nih.govnih.govnih.gov Anti-arrhythmic drugs are typically classified based on their mechanism of action, which usually involves blocking voltage-gated ion channels (sodium, potassium, or calcium channels) or acting on β-receptors. mdpi.com While specific studies on indazoles are limited, research into 1,2,3-triazole derivatives has shown they can affect L-type calcium channels, which is a known mechanism for anti-arrhythmic drugs. mdpi.com One triazole derivative demonstrated a dose-dependent anti-arrhythmic effect against calcium-chloride-induced arrhythmia, suggesting a calcium channel blocking mechanism. mdpi.com Given the structural possibilities of the indazole core, it is plausible that its derivatives could be designed to selectively target these cardiac ion channels.

Anti-depressant Mechanisms: Indazole derivatives have been explored for their potential to treat central nervous system (CNS) disorders, including depression. arabjchem.orgresearchgate.net The mechanism often involves interaction with serotonergic systems in the brain. acs.org Specifically, novel indazole derivatives have been designed as agonists or partial agonists at serotonin (B10506) 5-hydroxytryptamine 2A (5-HT2A) receptors. acs.org The 5-HT2A receptor is a key target for classic psychedelic agents and plays a significant role in mood and emotional responses. acs.orgresearchgate.net Activation of 5-HT1A receptors may also contribute to antidepressant and anxiolytic effects. acs.org

Anti-hypertensive Mechanisms: The anti-hypertensive activity of indazole analogues is a well-documented area of research. arabjchem.orgresearchgate.netresearchgate.netnih.gov A primary mechanism for this effect is the blockade of the renin-angiotensin system (RAS), a critical regulator of blood pressure. ntnu.no Specifically, indazole and related benzimidazole derivatives have been developed as angiotensin II type 1 (AT1) receptor blockers (ARBs). ntnu.no By blocking the AT1 receptor, these compounds prevent angiotensin II from binding and exerting its potent vasoconstrictive effects, thus leading to a reduction in blood pressure. ntnu.no

Structure Activity Relationship Sar Studies and Rational Molecular Design of 3 6 Chloroindazol 1 Yl Propan 1 Amine Derivatives

Systematic Design and Synthesis of Analogues for SAR Elucidation

The exploration of the chemical space around the 3-(6-chloroindazol-1-yl)propan-1-amine scaffold relies on the systematic synthesis of analogues. Researchers modify specific parts of the molecule—the indazole core, the chlorine substituent, and the propanamine side chain—to map the SAR and optimize activity.

A common synthetic strategy begins with a substituted nitroindazole, such as 6-nitroindazole (B21905). The indazole nitrogen (N1) can be alkylated, followed by the reduction of the nitro group to an amine (e.g., 6-aminoindazole). nih.gov This amino group can then be further functionalized. For instance, in the synthesis of related 6-substituted aminoindazole derivatives, 6-nitroindazole is first methylated to produce N1-methyl-6-nitroindazole, which is then reduced to N1-methyl-6-aminoindazole. This intermediate allows for the introduction of various substituents at the 6-position to probe their effect on biological activity. nih.govrsc.org The synthesis of the propan-1-amine linker itself is a standard procedure in medicinal chemistry, often attached to the indazole core through N-alkylation.

Impact of Chlorine Substitution on Biological Activity, Potency, and Selectivity

The presence and position of halogen atoms, particularly chlorine, can profoundly influence a molecule's pharmacological profile. The introduction of a chlorine atom can enhance biological activity by increasing the compound's lipophilicity, which may improve its ability to cross cell membranes and access target sites. researchgate.neteurochlor.org This modification can also impact binding affinity and selectivity. researchgate.netnih.gov

In many heterocyclic compounds, the inclusion of chlorine is a critical factor for achieving significant biological activity. researchgate.neteurochlor.org For example, in research on 1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 receptor. mdpi.com SAR studies on various molecular scaffolds have consistently shown that a chlorine substituent at specific positions can lead to dramatic improvements in potency, an effect sometimes referred to as the "magic chloro". chemrxiv.org Specifically for the indazole scaffold, SAR analyses have indicated that substituents at the 6-position play a crucial role in modulating inhibitory activity against certain enzymes. nih.gov Therefore, the 6-chloro group in this compound is predicted to be a key contributor to its potency and selectivity profile.

Functional Role of the Propan-1-amine Linker in Ligand-Target Recognition and Binding

The propan-1-amine linker is a flexible three-carbon chain that connects the rigid indazole core to a terminal amino group. This linker plays a crucial role in orienting the key functional groups of the ligand within the target's binding pocket. The length and flexibility of the linker allow the amine group to reach specific interaction points, such as negatively charged amino acid residues (e.g., aspartate or glutamate), to form strong ionic bonds or hydrogen bonds.

While direct studies on the propan-1-amine linker of this specific compound are not detailed in the provided literature, the importance of amine-containing side chains is well-established in related structures. For example, the introduction of a piperazine (B1678402) moiety, which contains secondary or tertiary amine groups, is a common strategy to improve water solubility, modulate basicity, and enhance biological activity by forming key interactions with the target protein. nih.gov The primary amine of the propan-1-amine linker is highly likely to serve as a critical hydrogen bond donor and can be protonated at physiological pH, allowing for a charged interaction with the target, thereby anchoring the ligand in the binding site.

Investigation of Substituent Effects and Conformational Preferences on Activity

SAR studies systematically investigate how different substituents on the indazole ring and the amine linker affect biological activity. In a study on related 6-substituted aminoindazole derivatives designed as potential anticancer agents, researchers synthesized a series of compounds and evaluated their anti-proliferative effects. nih.govrsc.org

The findings revealed that the nature and position of substituents have a significant impact on cytotoxicity. For example, introducing a methyl group at the C3 position of the indazole ring was explored. nih.gov Furthermore, modifying the amino group at the 6-position with different benzyl (B1604629) groups allowed for a detailed SAR analysis. The data showed that certain substitutions led to potent activity against specific cancer cell lines, while others were less effective, highlighting the sensitivity of the target to the ligand's structure. nih.gov

Table 1: Anti-proliferative Activity of Selected 6-Substituted Indazole Analogues This table is based on data for related N-(substituted-benzyl)-1,3-dimethyl-1H-indazol-6-amine compounds to illustrate SAR principles.

Compound IDSubstituent on Benzyl GroupIC₅₀ (μM) in HCT116 Cells
35 2-Fluoro2.5 ± 0.2
36 4-Fluoro0.4 ± 0.3
37 2,4-Difluoro4.3 ± 0.4
38 4-Chloro1.8 ± 0.9
39 4-Trifluoromethyl> 20

Data sourced from a study on related indazole derivatives to exemplify substituent effects. nih.gov

This interactive table demonstrates that a 4-fluoro substituent (compound 36 ) resulted in the highest potency, while a bulky trifluoromethyl group (compound 39 ) was detrimental to activity against this cell line. nih.gov Such studies are crucial for understanding the electronic and steric requirements of the target's binding pocket.

Development of Pharmacophore Models and Ligand-Based Design Strategies

When the 3D structure of a biological target is unknown, ligand-based design strategies, including pharmacophore modeling, are invaluable. A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to be active at a specific target. ugm.ac.idnih.gov

For indazole derivatives, pharmacophore models have been successfully developed and used for virtual screening and lead optimization. ugm.ac.idnih.gov For instance, a study on estrogen receptor alpha (ERα) inhibitors used a set of known active compounds to create pharmacophore models. The best model consisted of key features like a hydrophobic group, a hydrogen bond acceptor, and an aromatic interaction site. ugm.ac.id Similarly, in the development of inhibitors for fibroblast growth factor receptor (FGFR) kinases, an indazole-based pharmacophore was identified, highlighting the importance of a hydrogen bond between the indazole nitrogen and the protein backbone. nih.govresearchgate.net For this compound derivatives, a pharmacophore model would likely include:

An aromatic ring feature for the indazole core.

A hydrogen bond acceptor/donor feature corresponding to the indazole nitrogens.

A hydrophobic feature for the chloro-substituted benzene (B151609) ring.

A positive ionizable feature for the terminal amine of the propane (B168953) linker.

Application of Fragment-Based and Scaffold-Hopping Approaches in Indazole Research

Modern drug discovery often employs advanced computational and experimental techniques like fragment-based lead discovery (FBLD) and scaffold hopping to identify novel active compounds. nih.govuniroma1.it

Fragment-Based Approaches: FBLD involves screening small, low-molecular-weight compounds (fragments) for weak binding to the target. Promising fragments are then grown or linked together to create more potent leads. nih.govpsu.edu This approach has been successfully applied to indazole-based compounds. For example, a fragment-based screen identified an indazole fragment as a starting point for developing potent AXL kinase inhibitors. nih.gov Subsequent optimization, guided by docking studies, led to the development of a potent inhibitor from this initial hit. nih.gov

Scaffold Hopping: This technique involves replacing the core molecular scaffold of a known active compound with a structurally different one while maintaining the original orientation of key binding groups. uniroma1.itrsc.org This can lead to new compounds with improved properties, such as better selectivity or novel intellectual property. Scaffold hopping has been used to transform indole-based compounds into novel indazole derivatives, resulting in dual inhibitors of MCL-1 and BCL-2 with an improved pharmacological profile. rsc.org These strategies are highly relevant for the future development of analogues of this compound, allowing for the discovery of new scaffolds that retain the essential binding features of the 6-chloroindazole and propanamine pharmacophore.

Advanced Computational and in Silico Investigations of 3 6 Chloroindazol 1 Yl Propan 1 Amine

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-(6-Chloroindazol-1-yl)propan-1-amine, to the active site of a target protein.

Docking studies on analogous indazole derivatives have revealed key insights into their binding mechanisms. For instance, in studies involving indazole derivatives as inhibitors of protein kinases like VEGFR2, the indazole core often forms crucial hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov For this compound, it can be hypothesized that the nitrogen atoms of the indazole ring could act as hydrogen bond acceptors, while the amine group in the propanamine side chain could serve as a hydrogen bond donor. The binding affinity, often expressed as a docking score, is calculated based on a scoring function that evaluates the steric and electrostatic complementarity between the ligand and the protein. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Contacts)

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. For this compound, several key interactions can be anticipated based on its structure and studies of related compounds:

Hydrogen Bonding: The indazole ring contains nitrogen atoms that can accept hydrogen bonds, and the primary amine of the side chain can both donate and accept hydrogen bonds. These interactions are critical for anchoring the ligand within the binding pocket. irbbarcelona.org

Halogen Bonding: The chlorine atom at the 6-position of the indazole ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's active site. nih.gov

Interaction TypePotential Functional Group on this compoundPotential Interacting Residue on Target ProteinSignificance in Binding
Hydrogen BondingIndazole Nitrogens, Propanamine NH2Serine, Threonine, Aspartate, Glutamate, Backbone C=O/N-HDirectional interactions that provide specificity and affinity.
Halogen Bonding6-Chloro groupCarbonyl oxygens, Aromatic ringsCan enhance binding affinity and selectivity.
Hydrophobic ContactsIndazole ring, Propyl chainAlanine, Valine, Leucine, IsoleucineContribute to the overall stability of the complex.
π-π StackingIndazole ringPhenylalanine, Tyrosine, TryptophanStabilizes the ligand in the binding pocket through aromatic interactions.

Molecular Dynamics Simulations for Exploring Conformational Flexibility and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational flexibility of both the ligand and the protein and the stability of their complex over time. nih.gov MD simulations of indazole derivatives bound to their protein targets have been used to assess the stability of the binding pose predicted by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties, electronic properties, and 3D features) and the experimentally determined activity of the compounds.

For a series of indazole derivatives, a QSAR model could be developed to predict their activity against a specific biological target. nih.gov The model would be trained on a set of indazole analogues with known activities. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, untested compounds like this compound. researchgate.net This predictive power helps in prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery process. The descriptors used in QSAR models can also provide insights into the structural features that are important for the desired biological activity.

QSAR Model ComponentDescriptionExample for Indazole Derivatives
Training SetA diverse set of compounds with known biological activities.A series of substituted indazoles with measured IC50 values against a target kinase.
Molecular DescriptorsNumerical representations of the chemical structure.Topological, electronic, and steric parameters of the indazole scaffold and its substituents.
Statistical MethodAlgorithm used to correlate descriptors with activity.Partial Least Squares (PLS), Multiple Linear Regression (MLR), or machine learning algorithms. nih.gov
Model ValidationAssessing the predictive power of the model.Internal validation (cross-validation) and external validation with a test set of compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Early Preclinical Assessment

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are used in the early stages of drug discovery to flag potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. mdpi.com

For this compound, various ADME properties can be predicted using computational tools. nih.govresearchgate.net These predictions are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), solubility, and polar surface area. researchgate.net For instance, Lipinski's rule of five is a commonly used guideline to assess the "drug-likeness" of a compound based on these properties. nih.gov More sophisticated models can predict specific ADME endpoints, such as human intestinal absorption, blood-brain barrier permeability, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. nih.govresearchgate.net

ADME PropertyPredicted ParameterImportance in Drug Development
AbsorptionHuman Intestinal Absorption (HIA), Caco-2 permeabilityDetermines how well the drug is absorbed from the gastrointestinal tract.
DistributionBlood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB)Affects where the drug goes in the body and its availability to reach the target.
MetabolismCytochrome P450 (CYP) inhibition/substrate predictionInfluences the drug's half-life and the potential for drug-drug interactions.
ExcretionRenal clearance predictionDetermines how the drug is eliminated from the body.

Virtual Screening Techniques for Identifying Novel Indazole Scaffolds and Hit Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a large number of compounds from a virtual library into the active site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of existing active ligands. A model, or pharmacophore, is built based on the common structural features of the known active compounds. This model is then used to search a database for other compounds that share these features. nih.gov

The this compound scaffold could be used as a starting point in a virtual screening campaign. In an SBVS approach, it could be docked into a target of interest to understand its binding mode, and then this information could be used to search for other compounds that bind similarly. In an LBVS approach, the key features of the indazole scaffold could be used to define a pharmacophore for searching for new hit compounds.

Future Perspectives and Emerging Academic Research Avenues for Indazole Based Chemical Entities

Identification of Novel and Underexplored Biological Targets for Indazole Derivatives

While indazole derivatives have a rich history as kinase inhibitors in oncology, researchers are now probing their activity against a wider and more diverse array of biological targets. rsc.orgnih.govrsc.org This expansion is driven by the need for treatments for complex diseases that often involve multiple pathological pathways. eurekaselect.combenthamdirect.comingentaconnect.com

Emerging areas of interest include:

Neurodegenerative Diseases: Indazole-based compounds are being investigated for their potential to modulate targets implicated in Alzheimer's and Parkinson's diseases. researchgate.net For instance, certain derivatives have shown inhibitory activity against enzymes like cholinesterases and monoamine oxidases, which are key targets in managing these conditions. nih.govresearchgate.net

Infectious Diseases: The versatile indazole nucleus is being explored for its activity against various pathogens, including protozoa like Leishmania, as well as a range of bacteria and fungi. researchgate.netnih.gov The aim is to develop new antimicrobial agents to combat the growing threat of drug resistance. nih.gov

Metabolic Disorders: Research is pointing towards the potential of indazole derivatives in managing conditions like type 2 diabetes by targeting glucagon (B607659) receptors. nih.gov

Membrane Transporters: A significant and previously "undruggable" class of targets, membrane transporters, are now being explored. samipubco.comnih.gov Indazole scaffolds are showing promise in modulating the function of these proteins, which could be pivotal in overcoming multidrug resistance in cancer and improving drug delivery. samipubco.comnih.gov

Table 1: Novel and Underexplored Targets for Indazole Derivatives

Target Class Specific Example(s) Therapeutic Area Key Findings
Neuro-enzymes Cholinesterases (AChE/BuChE), BACE1 Alzheimer's Disease Certain 5-substituted indazoles show dual inhibitory activity. nih.gov
Parasitic Enzymes Trypanothione Reductase (TryR) Leishmaniasis 3-chloro-6-nitro-1H-indazole derivatives identified as potent inhibitors. nih.gov
Membrane Transporters P-glycoprotein (P-gp), ABCA1, MCT4 Cancer, Neurodegeneration Indazole-based ligands can modulate transporter function, potentially overcoming drug resistance. samipubco.comnih.gov
Kinases (Novel) Polo-like kinase 4 (PLK4), Pan-Pim kinases Oncology CFI-400945 is a potent PLK4 inhibitor; other derivatives show strong activity against Pim kinases. nih.gov

| Epigenetic Targets | Indoleamine 2,3-dioxygenase 1 (IDO1) | Oncology | 3-substituted 1H-indazoles have shown potent IDO1 inhibitory activity. nih.gov |

Evolution of Synthetic Methodologies for Accessing Structurally Complex Indazole Systems

The synthesis of the indazole core has evolved significantly, moving beyond traditional methods to more efficient, atom-economical, and environmentally friendly strategies. researchgate.netnih.govresearchgate.net These advancements are crucial for creating structurally diverse libraries of indazole derivatives for high-throughput screening and lead optimization.

Modern synthetic approaches include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct functionalization of the indazole core without the need for pre-functionalized starting materials. mdpi.comresearchgate.netrsc.org Catalysts based on rhodium, palladium, and copper are frequently employed to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.govmdpi.com

Photoredox and Electrochemical Catalysis: These methods utilize light or electricity to drive chemical reactions, offering mild and sustainable alternatives to traditional synthesis. researchgate.net They enable unique chemical transformations that are often difficult to achieve with conventional thermal methods.

Flow Chemistry: Conducting reactions in continuous flow systems offers numerous advantages, including improved safety, scalability, and reaction control. This is particularly beneficial for multistep syntheses of complex indazole-based molecules.

Table 2: Comparison of Synthetic Methodologies for Indazole Systems

Methodology Key Features Advantages Catalysts/Reagents
C-H Activation/Annulation Direct functionalization of C-H bonds. High atom economy, reduced synthetic steps. Rhodium, Palladium, Copper complexes. mdpi.com
PIFA-Mediated Amination Metal-free intramolecular C-H amination. Avoids toxic heavy metals, good functional group tolerance. [Bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov
Copper-Mediated Annulation Cyclization of vinyl anilines with aryl nitrosos. Effective for synthesizing 2,3-diaryl-2H-indazoles. Cu(OAc)2, O2. nih.gov

| Iodine-Mediated Synthesis | Benzyl (B1604629) C-H functionalization of ortho-alkylazobenzenes. | Metal-free, radical chain mechanism. | Molecular Iodine (I2). nih.gov |

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Pipelines

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. biotech-asia.org For indazole-based research, these computational tools are accelerating the identification and optimization of new drug candidates.

Key applications include:

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of indazole derivatives to identify compounds with a high probability of binding to a specific biological target. biotech-asia.org

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indazole compounds, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. biotech-asia.org

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with optimized properties for a given target, expanding the accessible chemical space.

Structure-Activity Relationship (SAR) Analysis: Computational tools can help researchers understand the complex relationships between the structure of an indazole derivative and its biological activity, guiding the rational design of more potent and selective compounds. nih.gov

Development of Multi-Target Directed Ligands and Polypharmacological Strategies Based on Indazole Scaffolds

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases. nih.govbohrium.comresearchgate.net The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction. samipubco.comnih.gov The indazole scaffold is particularly well-suited for the design of Multi-Target Directed Ligands (MTDLs) due to its structural versatility, which allows for the incorporation of different pharmacophoric features. samipubco.comresearchgate.net

Current research in this area focuses on:

Alzheimer's Disease: Designing indazole derivatives that can simultaneously inhibit both cholinesterases and BACE1, or modulate other relevant pathways in the disease cascade. nih.gov

Cancer: Developing dual inhibitors that target multiple kinases in a signaling pathway or that combine kinase inhibition with other anticancer mechanisms, such as apoptosis induction. mdpi.comresearchgate.net

Neuroinflammation: Creating compounds that can target both inflammatory enzymes and neuronal receptors, offering a multi-pronged approach to treating neurodegenerative conditions. acs.org

The ability of indazole derivatives to engage in polypharmacology opens up new possibilities for developing more effective therapies for diseases with complex pathologies. samipubco.com

Addressing Academic Challenges in the Optimization of Indazole Leads for Enhanced Mechanistic Efficacy

Despite the promise of indazole-based compounds, several challenges remain in their optimization from initial hits to clinical candidates. rsc.org Overcoming these hurdles is a key focus of current academic research.

Significant challenges include:

Selectivity: Achieving high selectivity for the desired target over related proteins (e.g., within the kinome) is crucial to minimize off-target effects and potential toxicity. nih.gov

Pharmacokinetics: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is often a major challenge in drug development. samipubco.comresearchgate.net

Drug Resistance: Understanding and overcoming mechanisms of drug resistance, particularly in cancer therapy, is an ongoing area of investigation. nih.gov

Structure-Based Design: While techniques like X-ray crystallography are invaluable, obtaining high-quality structural information for membrane proteins and other challenging targets can be difficult, hindering rational drug design efforts. researchgate.net

Researchers are employing a combination of advanced medicinal chemistry strategies, computational modeling, and sophisticated biological assays to address these challenges and unlock the full therapeutic potential of the indazole scaffold. nih.govresearchgate.net

Q & A

Q. Critical Parameters :

  • Temperature : Optimal yields are achieved at 35–50°C; higher temperatures risk decomposition.
  • Catalyst Loading : Copper(I) bromide (5–10 mol%) balances cost and efficiency.
  • Reaction Time : 24–48 hours for complete conversion, monitored via TLC or HPLC.

Q. Example Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cs₂CO₃, DMSO, 35°C65–70≥95%
2CuBr, 48h, 50°C80–85≥97%

Basic: How should researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm amine protons (δ 1.8–2.5 ppm) and indazole aromatic protons (δ 7.5–8.5 ppm). Integration ratios validate stoichiometry .
    • ¹³C NMR : Identify carbons adjacent to nitrogen (e.g., indazole C-3 at ~145 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • Melting Point : Sharp melting range (e.g., 104–107°C) indicates crystallinity .

Cross-Validation : Discrepancies between NMR and HRMS suggest impurities; repeat chromatography or derivatization (e.g., trifluoroacetamide formation) for clarification.

Advanced: What computational strategies can predict the reactivity of intermediates in the synthesis of this compound?

Q. Methodological Answer :

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., indazole-amine coupling) .
    • Software: Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • AI-Driven Reaction Path Search :
    • Platforms like ICReDD integrate combinatorial and retrosynthetic algorithms to prioritize high-yield routes .
  • COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up reactions to optimize mixing and temperature gradients .

Case Study : DFT predicted a 15% yield increase by switching from DMF to DMSO as a solvent, validated experimentally .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer :
A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) at two levels:

  • Variables :
    • Factor A: Temperature (35°C vs. 50°C)
    • Factor B: CuBr (5 mol% vs. 10 mol%)
    • Factor C: Solvent (DMSO vs. DMF)
  • Response : Reaction yield (%) and purity (HPLC).

Q. Analysis :

  • ANOVA : Identifies significant factors (e.g., temperature contributes 40% to yield variance).
  • Interaction Plots : Reveal synergies (e.g., higher CuBr + DMSO boosts yield by 25%).

Q. Example Optimization :

ConditionYield (%)Purity (%)
50°C, 10% CuBr, DMSO8897
35°C, 5% CuBr, DMF6292

Recommendation : Central composite designs refine optimal conditions post-screening .

Data Contradiction: How to resolve discrepancies in biological activity data reported for this compound derivatives?

Q. Methodological Answer :

  • Structural-Activity Comparison : Use analogues (e.g., 6-methyl or methoxy-substituted indazoles) to isolate the chloro group’s role .
  • Assay Standardization :
    • Positive Controls : Compare with known inhibitors (e.g., indomethacin for anti-inflammatory assays).
    • Dose-Response Curves : EC₅₀/IC₅₀ values reduce variability from endpoint measurements.
  • Statistical Validation :
    • t-Tests : Confirm significance (p < 0.05) between conflicting datasets.
    • Meta-Analysis : Pool data from multiple studies (e.g., 3 independent labs) to assess reproducibility .

Example : A reported IC₅₀ of 1.2 µM (Lab A) vs. 3.5 µM (Lab B) was resolved by standardizing ATP concentrations in kinase inhibition assays .

Mechanistic: What are the proposed mechanisms for the interaction of this compound with biological targets?

Q. Methodological Answer :

  • Enzyme Inhibition :
    • Docking Studies (AutoDock Vina) : Predict binding to ATP pockets in kinases (e.g., JAK2) via hydrogen bonds with NH₂ and chloro-indazole .
    • Kinetic Assays : Measure competitive vs. non-competitive inhibition using Lineweaver-Burk plots.
  • Receptor Binding :
    • Fluorescence Polarization : Quantify affinity for GPCRs (e.g., serotonin receptors) .
    • Mutagenesis : Identify critical residues (e.g., Tyr³⁸⁵ in 5-HT₆R) via alanine scanning.

Case Study : Chloro-substitution enhanced hydrophobic interactions with COX-2, reducing IC₅₀ from 10 µM (unsubstituted) to 0.8 µM .

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